

In-depth Technical Guide to the Physical Properties of Solid Trimethylindium (TMIn)

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Compound of Interest

Compound Name: Trimethylindium

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Introduction

Trimethylindium (TMIn), with the chemical formula $\text{In}(\text{CH}_3)_3$, is a crucial organometallic precursor in the semiconductor industry, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOVPE) for the growth of indium-containing compound semiconductors.^[1] These materials are fundamental components in a wide array of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The physical properties of solid TMIn are of paramount importance as they directly influence its handling, sublimation, and transport characteristics, which in turn affect the uniformity, purity, and overall quality of the deposited thin films. This technical guide provides a comprehensive overview of the core physical properties of solid **Trimethylindium**, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Physical Properties

Solid **Trimethylindium** is a colorless, pyrophoric crystalline solid, meaning it can spontaneously ignite upon contact with air.^{[2][3]} This high reactivity necessitates careful handling under inert atmosphere conditions. The key physical properties of TMIn are summarized in the tables below.

General Physical Properties

Property	Value	Reference
Chemical Formula	$\text{In}(\text{CH}_3)_3$	[4]
Molar Mass	159.92 g/mol	[4]
Appearance	White crystalline solid	[4]
Density	1.568 g/cm ³ (at 20 °C)	[4]

Thermal Properties

Property	Value	Reference
Melting Point	88 - 89.8 °C (361 - 362.95 K)	[4]
Boiling Point	134 °C (407 K)	[4]
Thermal Decomposition	Begins to decompose above 101 °C	[4]

Vapor Pressure Data

The vapor pressure of **Trimethylindium** is a critical parameter for its application in MOVPE, as it determines the precursor's delivery rate to the reactor. Several equations have been reported, with the following being widely accepted for its accuracy under typical MOVPE conditions:[5]

Vapor Pressure Equation	Temperature Range	Reference
$\log_{10}P \text{ (Torr)} = 10.98 - 3204/T \text{ (K)}$	Wide range for MOVPE	[5]
$\log_{10}P \text{ (Torr)} = 11.09 - 3246/T \text{ (K)}$	(Not specified)	[6]

Structural Properties

In the solid state, **Trimethylindium** is known to exist in two polymorphic forms: a tetragonal phase and a rhombohedral phase.[4] The tetragonal phase is typically obtained through

sublimation and is characterized by a tetrameric structure. The rhombohedral phase, discovered more recently, is formed upon recrystallization from hexane.[4]

Crystal System	Space Group	a (Å)	c (Å)	Z	Reference
Tetragonal	P4 ₂ /n	13.464	6.379	8	[7]

Experimental Protocols

The accurate determination of the physical properties of **Trimethylindium** requires specialized experimental techniques, particularly due to its pyrophoric and air-sensitive nature.

Vapor Pressure Measurement

The vapor pressure of TMIn has been determined using both dynamic and static methods.[8]

1. Dynamic Measurement using an Ultrasonic Monitor (e.g., Epison™):

- Objective: To measure the vapor pressure of TMIn under carrier gas flow conditions, simulating an MOVPE environment.
- Apparatus: An MOVPE system equipped with an ultrasonic concentration monitor (e.g., Epison™), a mass flow controller for the carrier gas (typically hydrogen or nitrogen), a temperature-controlled bubbler containing solid TMIn, and pressure sensors.
- Procedure:
 - Solid TMIn is loaded into a stainless-steel bubbler under an inert atmosphere (e.g., in a glovebox).
 - The bubbler is installed in the MOVPE system and its temperature is precisely controlled using a thermostat bath.
 - A carrier gas (e.g., H₂) is passed through the bubbler at a known flow rate, controlled by a mass flow controller.
 - The gas mixture (carrier gas + sublimed TMIn) flows through the ultrasonic monitor.

- The ultrasonic monitor measures the speed of sound in the gas mixture, which is dependent on the concentration of TMIn.
- The concentration of TMIn in the carrier gas is calculated from the speed of sound measurement.
- The partial pressure of TMIn is then determined using the ideal gas law, considering the total pressure in the system and the molar fraction of TMIn.
- The measurements are repeated at various bubbler temperatures to obtain the vapor pressure as a function of temperature.

2. Static Measurement using a Capacitance Manometer (e.g., Baratron™):

- Objective: To directly measure the vapor pressure of TMIn in a static (no flow) system.
- Apparatus: A high-vacuum system, a temperature-controlled sample holder for TMIn, and a high-precision capacitance manometer.
- Procedure:
 - A sample of solid TMIn is placed in the sample holder under an inert atmosphere.
 - The system is evacuated to a high vacuum to remove any residual gases.
 - The sample holder is heated to a specific temperature, and the system is allowed to reach thermal equilibrium.
 - The vapor pressure of TMIn at that temperature is directly measured by the capacitance manometer.
 - The procedure is repeated at different temperatures to establish the vapor pressure curve.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Due to its high purity, the melting of TMIn occurs over a very narrow temperature range. DSC is an ideal technique for accurately determining this melting point.

- Objective: To determine the melting point and enthalpy of fusion of TMIn.
- Apparatus: A Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.
- Procedure:
 - In an inert atmosphere glovebox, a small sample of TMIn (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.
 - An empty, hermetically sealed aluminum pan is used as a reference.
 - The sample and reference pans are placed in the DSC cell.
 - The DSC cell is purged with a dry, inert gas (e.g., nitrogen or argon).
 - A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.
 - The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.
 - The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (XRD)

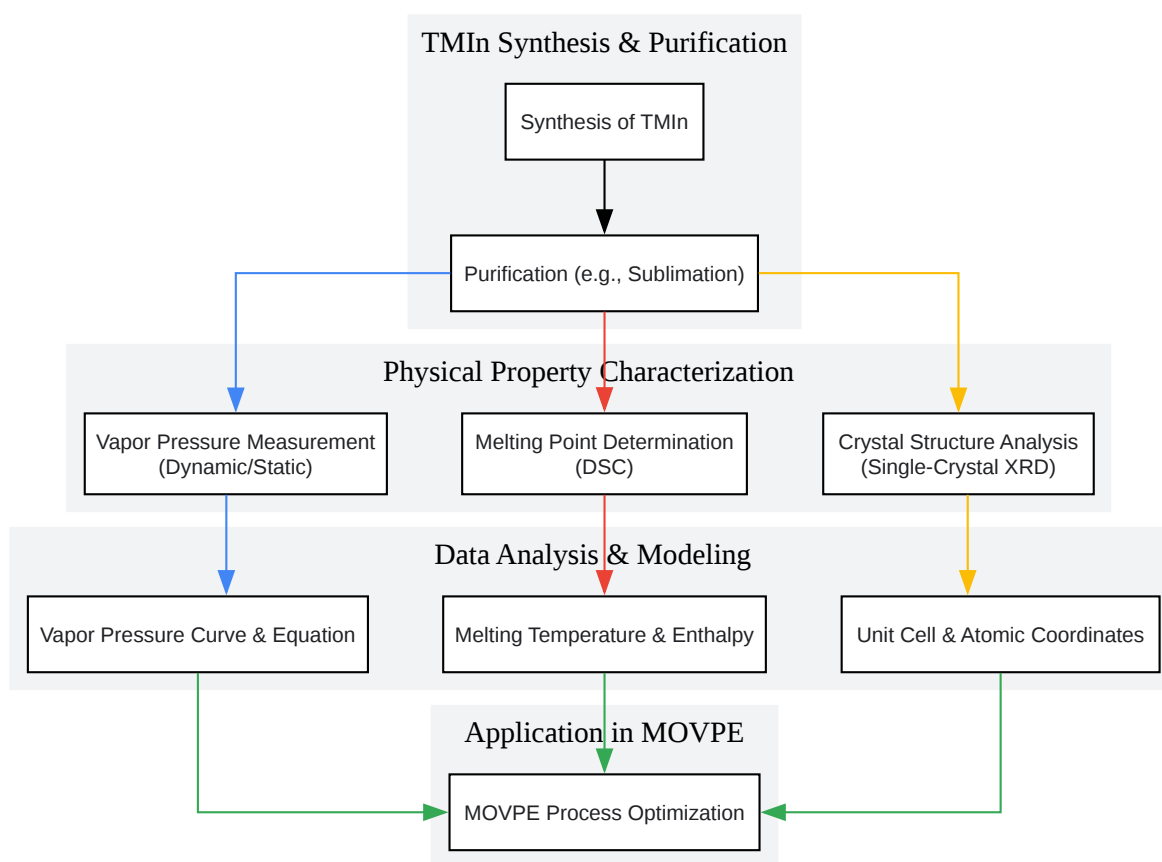
Determining the crystal structure of the air-sensitive TMIn requires careful handling to prevent decomposition.

- Objective: To determine the crystal system, space group, and atomic coordinates of TMIn.
- Apparatus: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).
- Procedure:

- Suitable single crystals of TMIn are selected under a microscope in an inert atmosphere (glovebox).
- A selected crystal is coated with a layer of inert, viscous oil (e.g., perfluoropolyether oil) to protect it from the atmosphere.[4]
- The oil-coated crystal is mounted on a cryo-loop.
- The mounted crystal is rapidly transferred to the diffractometer and immediately cooled to a low temperature (e.g., 100-150 K) by the cryostream. This low temperature minimizes thermal motion of the atoms and protects the crystal from decomposition.[4]
- A monochromatic X-ray beam is directed at the crystal.
- The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is collected by a detector.
- The collected diffraction data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

Visualizations

Experimental Workflow for Physical Characterization of TMIn



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Caption: Workflow for the physical characterization of **Trimethylindium**.

Conclusion

A thorough understanding of the physical properties of solid **Trimethylindium** is indispensable for its effective and safe use as a precursor in the fabrication of advanced semiconductor materials. The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals working in this field. Accurate characterization of TMIn enables precise control over the MOVPE process, leading to the reproducible growth of

high-quality epitaxial layers with desired properties for next-generation electronic and optoelectronic devices.

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